![molecular formula C20H31N7O2 B6480283 3-(tert-butyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-12-3](/img/structure/B6480283.png)
3-(tert-butyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
3-(tert-butyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with a unique structure that includes a triazino-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Scientific Research Applications
The compound 3-(tert-butyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a triazino-purine core with various substituents. Its molecular formula is C_{19}H_{27N_5O_2 with a molecular weight of approximately 367.46 g/mol. Key features include:
- Tert-butyl group : Enhances lipophilicity and may influence metabolic stability.
- Piperidine moiety : Often associated with neuroactive properties.
- Triazino ring system : May contribute to diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications in the purine structure could enhance cytotoxicity against breast cancer cells. The compound was tested alongside known chemotherapeutic agents, showing synergistic effects when combined with other drugs .
Antiviral Properties
Research has also focused on the antiviral potential of triazino-purines. The compound's ability to interfere with viral replication mechanisms has been investigated.
Case Study:
In vitro assays revealed that the compound could inhibit the replication of certain viruses by targeting viral polymerases, similar to established antiviral drugs like acyclovir .
Neurological Applications
The piperidine component suggests potential use in treating neurological disorders. Compounds with similar structures have shown promise as anxiolytics and antidepressants.
Case Study:
A pharmacological evaluation indicated that the compound could modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .
Toxicology Profile
Safety assessments are critical for any new pharmaceutical candidate. Early toxicological studies have shown that while the compound exhibits promising biological activity, it also requires thorough evaluation for potential side effects.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate
- 4-(6-chloro-2-pyridinyl)-1,1-dimethylethylester
Uniqueness
Compared to similar compounds, 3-(tert-butyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione stands out due to its unique triazino-purine core structure and the presence of both tert-butyl and piperidin-1-yl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O2/c1-20(2,3)14-13-26-15-16(23(4)19(29)24(5)17(15)28)21-18(26)27(22-14)12-11-25-9-7-6-8-10-25/h6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSHSCUNFPIMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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